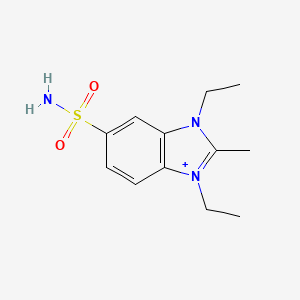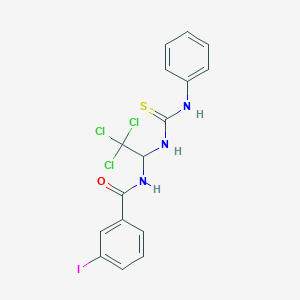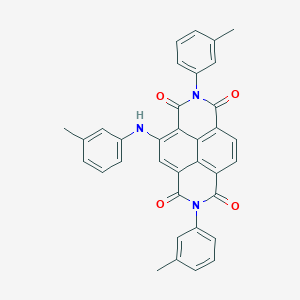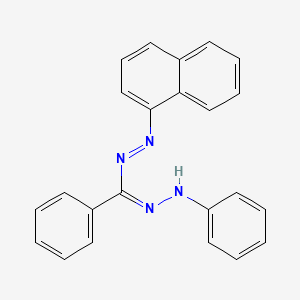
1,3-diethyl-2-methyl-5-sulfamoyl-1H-3,1-benzimidazol-3-ium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-DIETHYL-2-METHYL-5-SULFAMOYL-1H-1,3-BENZODIAZOL-3-IUM is a heterocyclic compound that belongs to the benzodiazole family. Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. This particular compound is characterized by the presence of a sulfamoyl group, which can enhance its biological activity and solubility.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-DIETHYL-2-METHYL-5-SULFAMOYL-1H-1,3-BENZODIAZOL-3-IUM typically involves the following steps:
Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through a cyclization reaction involving an ortho-diamine and a carboxylic acid derivative.
Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced through a sulfonation reaction using sulfamic acid or its derivatives.
Alkylation: The ethyl and methyl groups can be introduced through alkylation reactions using appropriate alkyl halides.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反応の分析
Types of Reactions
1,3-DIETHYL-2-METHYL-5-SULFAMOYL-1H-1,3-BENZODIAZOL-3-IUM can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfamoyl group to an amine.
Substitution: Electrophilic substitution reactions can occur on the benzodiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitro-substituted benzodiazoles.
科学的研究の応用
1,3-DIETHYL-2-METHYL-5-SULFAMOYL-1H-1,3-BENZODIAZOL-3-IUM has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of 1,3-DIETHYL-2-METHYL-5-SULFAMOYL-1H-1,3-BENZODIAZOL-3-IUM involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can enhance binding affinity and selectivity, leading to inhibition or activation of the target. The compound may also interfere with cellular pathways, affecting processes such as cell proliferation or apoptosis.
類似化合物との比較
Similar Compounds
1,3-DIETHYL-2-METHYL-1H-1,3-BENZODIAZOL-3-IUM: Lacks the sulfamoyl group, which may result in different biological activity.
1,3-DIETHYL-5-SULFAMOYL-1H-1,3-BENZODIAZOL-3-IUM: Similar structure but different substitution pattern, affecting its properties.
Uniqueness
1,3-DIETHYL-2-METHYL-5-SULFAMOYL-1H-1,3-BENZODIAZOL-3-IUM is unique due to the presence of both ethyl and methyl groups along with the sulfamoyl group. This combination can result in distinct biological activities and chemical properties, making it a valuable compound for research and development.
特性
分子式 |
C12H18N3O2S+ |
|---|---|
分子量 |
268.36 g/mol |
IUPAC名 |
1,3-diethyl-2-methylbenzimidazol-1-ium-5-sulfonamide |
InChI |
InChI=1S/C12H18N3O2S/c1-4-14-9(3)15(5-2)12-8-10(18(13,16)17)6-7-11(12)14/h6-8H,4-5H2,1-3H3,(H2,13,16,17)/q+1 |
InChIキー |
MGDASVPXXFSLJF-UHFFFAOYSA-N |
正規SMILES |
CCN1C(=[N+](C2=C1C=C(C=C2)S(=O)(=O)N)CC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5,7-dinitro-N-[3-(trifluoromethyl)phenyl]quinolin-8-amine](/img/structure/B11708633.png)
![2,4-di(morpholin-4-yl)-6-[(2E)-2-(3-phenoxybenzylidene)hydrazinyl]-1,3,5-triazine](/img/structure/B11708639.png)
![3-methyl-N-{2,2,2-trichloro-1-[(2-methylphenyl)amino]ethyl}benzamide](/img/structure/B11708646.png)
![6-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-N,N'-diphenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11708661.png)

![N-[1-(tert-butylamino)-2,2,2-trichloroethyl]-3-methylbenzamide](/img/structure/B11708670.png)

![5-[(3,4-Dimethoxyphenyl)methylidene]-1,3-diphenyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B11708682.png)
![4-heptyl-N'-{[4-(hexadecyloxy)phenyl]carbonyl}benzohydrazide](/img/structure/B11708687.png)


![4,4'-oxybis{N-[(E)-(4-ethoxyphenyl)methylidene]aniline}](/img/structure/B11708711.png)
![N'-[(E)-(2-hydroxyquinolin-3-yl)methylidene]-4-methoxybenzohydrazide](/img/structure/B11708717.png)
![1,5-Bis[(3-methoxypropyl)amino]-9,10-dihydroanthracene-9,10-dione](/img/structure/B11708719.png)
